![molecular formula C10H20N2O3 B2422617 1-((1-Hydroxycyclopentyl)methyl)-3-(2-methoxyethyl)urea CAS No. 1215595-98-4](/img/structure/B2422617.png)
1-((1-Hydroxycyclopentyl)methyl)-3-(2-methoxyethyl)urea
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Description
1-((1-Hydroxycyclopentyl)methyl)-3-(2-methoxyethyl)urea is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound is a member of the class of compounds known as ureas, which have been shown to have a variety of biological activities. In
Scientific Research Applications
Detection and Analytical Applications
N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibits strong solvatochromism with respect to its fluorescence properties, correlating well with solvent anion-stabilizing properties. This feature enables the detection of analytes with high acceptor numbers, such as alcohols, carboxylic acids, and fluoride ions which form strong hydrogen bonds with the amido hydrogen atom (Bohne, Ihmels, Waidelich, & Chang Yihwa, 2005).
Synthesis of Carbocyclic Analogs of Uracil Nucleosides
Carbocyclic analogs of uridine, 2′-deoxyuridine, and 3′-deoxyuridine were synthesized through the treatment of hydroxyl derivatives of cis-3-aminocyclopentanemethanol with 3-ethoxyacryloyl isocyanate. These analogs were obtained in high yields, indicating their potential utility in developing novel nucleoside analogues with therapeutic applications, despite none showing activity in tests versus KB cells in culture or L1210 leukemia in vivo (Shealy & O'dell, 1976).
Creation of New Cyclic Dipeptidyl Ureas
Synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduced a new class of cyclic dipeptidyl ureas, demonstrating the potential for developing novel peptidomimetics and bioactive compounds. These compounds, which involve the bonding of arylglycine and alanine derivatives through a urea moiety, open avenues for the creation of peptidic drugs and bioactive materials (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Enzymatic Acylation in Green Chemistry
The enzymatic acylation of nucleosides like 1-β-Arabinofuranosyl uracil and 9-β-arabinofuranosyl adenosine demonstrated excellent regioselectivity and analytical reaction yields above 90% in many cases. This process, carried out in 2-methyltetrahydrofuran, showcases the application of green chemistry principles in biocatalysis and organic synthesis, offering a sustainable alternative for chemical transformations (Simeó, Sinisterra, & Alcántara, 2009).
Insights into Urea Chemistry and Photodegradation Studies
Studies on the chemistry of urea and its derivatives have provided insights into their reaction mechanisms, including photodegradation and hydrolysis in water. This research has implications for environmental science, particularly in understanding the fate of urea-based pollutants and pesticides in aquatic systems (Gatidou & Iatrou, 2011).
properties
IUPAC Name |
1-[(1-hydroxycyclopentyl)methyl]-3-(2-methoxyethyl)urea |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-15-7-6-11-9(13)12-8-10(14)4-2-3-5-10/h14H,2-8H2,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLCPLNTWXYBAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1(CCCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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